1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-11-12-9-2-3-10(13-15(7)9)14-5-4-8(16)6-14/h2-3,8,16H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFSFVYZVIUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones. Subsequent functionalization introduces the pyrrolidin-3-ol moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Converting the pyrrolidin-3-ol group to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reducing any potential double bonds or carbonyl groups present in the molecule.
Substitution: Replacing hydrogen atoms with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium(VI) oxide or Dess-Martin periodinane.
Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reactions often involve nucleophiles like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol has shown potential in several scientific research areas:
Medicine: It has been investigated for its antitumor and anti-inflammatory properties. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has explored its role in modulating biological pathways, particularly those involved in cell proliferation and apoptosis.
Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes like c-Met and Pim-1, which are involved in cancer progression. The compound's binding to these targets disrupts signaling pathways, leading to the inhibition of tumor growth and metastasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of [1,2,4]triazolo[4,3-b]pyridazine derivatives allows for direct comparisons based on substituent effects, target selectivity, and pharmacokinetic properties. Below is an analysis of key analogs:
Substituent Modifications and Activity
*Predicted solubility based on LogP calculations for pyrrolidin-3-ol derivatives.
Key Observations:
- Hydrogen-Bonding Capacity : The pyrrolidin-3-ol group in the target compound provides a hydroxyl group for hydrogen bonding, analogous to the urea group in CDK8 inhibitors (e.g., 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-urea), which enhances target engagement .
- Selectivity : Indole-substituted derivatives (e.g., compound 7 in ) exhibit high BRD4 selectivity due to interactions with the ZA channel of bromodomains, whereas the target compound’s pyrrolidine group may favor broader bromodomain interactions .
- Solubility : Piperazine and dihydrochloride salts (e.g., 1-{3-Methyl-[1,2,4]triazolo[...]piperazine dihydrochloride) show improved aqueous solubility (>100 µM) compared to neutral pyrrolidin-3-ol derivatives (12.5 µM) .
Structural and Functional Insights
- Bromodomain Inhibitors: AZD5153, a bivalent inhibitor, demonstrates that extending the triazolopyridazine core with phenoxyethyl-piperazinone groups significantly enhances potency (Kd = 0.03 nM) by engaging both bromodomains of BET proteins . In contrast, the target compound’s simpler pyrrolidin-3-ol substitution may limit bivalent binding but improve metabolic stability.
- Kinase Inhibitors : Urea derivatives (e.g., CDK8 inhibitors) leverage hydrogen-bonding networks for ATP-competitive inhibition, whereas the hydroxyl group in the target compound may adopt a similar role in kinase or bromodomain targets .
- TRAF6 Inhibitors : Piperazine-linked derivatives () show moderate TRAF6 inhibition (IC₅₀ = 1.5 µM), suggesting that bulkier substituents at position 6 reduce efficacy compared to smaller groups like pyrrolidin-3-ol .
Pharmacokinetic Comparisons
| Compound Class | LogP | Plasma Stability (t₁/₂, h) | CYP3A4 Inhibition (IC₅₀, µM) |
|---|---|---|---|
| Pyrrolidin-3-ol derivatives | 1.8 | 4.2 | >50 |
| Indole-ethylamine derivatives | 2.5 | 2.1 | 12.4 |
| Piperazine salts | 0.3 | >24 | >50 |
| Urea derivatives | 1.2 | 6.8 | 28.6 |
Key Trends:
- Piperazine salts exhibit superior plasma stability (>24 h) due to ionic solubility, whereas indole derivatives suffer from rapid clearance (t₁/₂ = 2.1 h) .
- The target compound’s moderate LogP (1.8) balances membrane permeability and solubility, making it a promising candidate for further optimization.
Biological Activity
The compound 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is a heterocyclic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The molecular formula of This compound is with a molecular weight of approximately 219.25 g/mol. The structure features a pyrrolidine ring attached to a triazolo-pyridazine moiety, which is known for its diverse biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C10H13N5 |
| Molecular Weight | 219.25 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CCNCC3 |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds structurally related to This compound have shown significant inhibition of COX enzymes, particularly COX-2. The selectivity for COX-2 over COX-1 is crucial for minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit antimicrobial properties. In vitro studies have demonstrated that certain triazolo-pyridazines can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Potential
Compounds containing the triazole moiety are being investigated for their anticancer properties. For example, derivatives have been reported to inhibit c-Met kinase activity, which is implicated in cancer progression. The compound Savolitinib , a c-Met inhibitor derived from similar scaffolds, has shown promise in clinical trials for treating non-small cell lung cancer .
Neuroprotective Effects
There is emerging evidence that triazole derivatives may possess neuroprotective effects. Studies suggest that these compounds can modulate pathways involved in neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .
Study 1: Anti-inflammatory Activity Assessment
In a study assessing the anti-inflammatory effects of triazole derivatives, compound 145a exhibited an IC50 value of 0.034 µM against COX-2, demonstrating its potential as a selective anti-inflammatory agent .
Study 2: Antimicrobial Efficacy
A series of synthesized triazole compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen positions significantly enhanced antimicrobial activity, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µg/mL .
Study 3: Neuroprotective Mechanisms
In vitro assays using neuronal cell lines showed that certain triazole derivatives reduced oxidative stress markers by up to 50%, suggesting a protective effect against neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
